(4R,4'R)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Description

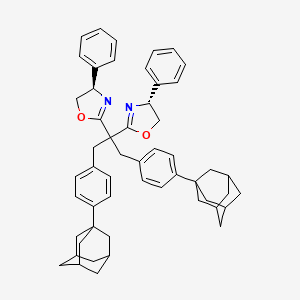

The compound (4R,4'R)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand characterized by a central propane-2,2-diyl backbone flanked by two 4-phenyl-4,5-dihydrooxazole moieties. Each phenyl group on the central propane unit is substituted with an adamantan-1-yl group at the para position. This structure confers significant steric bulk and rigidity, making the compound suitable for asymmetric catalysis and coordination chemistry.

Properties

IUPAC Name |

(4R)-2-[1,3-bis[4-(1-adamantyl)phenyl]-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H58N2O2/c1-3-7-43(8-4-1)47-33-56-49(54-47)53(50-55-48(34-57-50)44-9-5-2-6-10-44,31-35-11-15-45(16-12-35)51-25-37-19-38(26-51)21-39(20-37)27-51)32-36-13-17-46(18-14-36)52-28-40-22-41(29-52)24-42(23-40)30-52/h1-18,37-42,47-48H,19-34H2/t37?,38?,39?,40?,41?,42?,47-,48-,51?,52?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJANXPXUAIGOJ-DKWHNGGDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)CC(CC5=CC=C(C=C5)C67CC8CC(C6)CC(C8)C7)(C9=NC(CO9)C1=CC=CC=C1)C1=NC(CO1)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C(CC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)(CC6=CC=C(C=C6)C78CC9CC(C7)CC(C9)C8)C1=N[C@@H](CO1)C1=CC=CC=C1)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H58N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. The key steps may include:

Formation of the adamantane-phenyl intermediates: This can be achieved through Friedel-Crafts alkylation reactions.

Coupling reactions: The adamantane-phenyl intermediates are then coupled with appropriate oxazole precursors under conditions such as palladium-catalyzed cross-coupling reactions.

Final assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions to facilitate the formation of the dihydrooxazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moieties, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the oxazole rings, potentially yielding dihydro derivatives.

Substitution: The phenyl rings may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its structural features may allow for interactions with specific biological targets.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moieties may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Adamantyl vs. tert-Butyl Groups

A closely related analog, (4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (CAS 2247206-06-8), replaces adamantyl groups with tert-butyl substituents. Key differences include:

- Molecular Weight : 598.82 g/mol (tert-butyl analog) vs. >700 g/mol (adamantyl target) .

- Stability : The tert-butyl analog requires storage under inert atmosphere at 2–8°C, suggesting sensitivity to degradation, while adamantyl’s stability remains unconfirmed but likely superior due to its robust hydrocarbon framework .

Table 1: Substituent Comparison

| Compound | Substituent | Molecular Weight (g/mol) | Storage Conditions |

|---|---|---|---|

| Target (Adamantyl) | Adamantan-1-yl | >700* | Not specified |

| tert-Butyl Analog (CAS 2247206-06-8) | tert-Butyl | 598.82 | Inert atmosphere, 2–8°C |

Backbone Modifications: Cyclopentane and Pentane Linkers

Compounds such as (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)-bis(4-phenyl-4,5-dihydrooxazole) and (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) (CAS 860789-38-4) feature alternative central linkers:

- Pentane-3,3-diyl: A linear alkyl spacer that may increase solubility in nonpolar solvents compared to the propane-2,2-diyl backbone .

Table 2: Backbone Comparison

| Compound | Backbone Type | Key Property |

|---|---|---|

| Target Compound | Propane-2,2-diyl | High rigidity |

| Cyclopentane-1,1-diyl Analog | Cyclopentane | Restricted conformation |

| Pentane-3,3-diyl Analog (CAS 860789-38-4) | Linear alkyl | Enhanced solubility |

Functional Group Variations: Phosphanyl and Benzyl Substituents

The compound (4R)-4-(Adamantan-1-yl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole (CAS 944836-03-7) incorporates a diphenylphosphanyl group on the oxazole ring, enabling transition-metal coordination (e.g., in palladium-catalyzed reactions). This contrasts with the target compound’s purely hydrocarbon-based substituents, highlighting trade-offs between catalytic versatility and steric bulk .

Biological Activity

The compound (4R,4'R)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) represents a novel class of adamantane-derived compounds that have garnered attention for their potential biological activities. This article aims to summarize the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of adamantane derivatives with oxazole moieties. The structural integrity is crucial for its biological activity. The adamantane core is known for enhancing the lipophilicity and stability of compounds, which can positively influence their pharmacokinetic properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Research has indicated that adamantane derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this oxazole derivative have shown broad-spectrum antibacterial and antifungal activities against various pathogens. In vitro studies demonstrated that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria as well as pathogenic fungi .

-

Anticancer Properties

- The anti-proliferative effects of adamantane-linked compounds have been extensively studied. For example, a series of adamantane-linked thiazoles were evaluated against human tumor cell lines, revealing promising results in inhibiting cell growth at micromolar concentrations . Compounds derived from similar frameworks have been reported to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.

The mechanisms underlying the biological activities of (4R,4'R)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) are thought to involve:

-

Cell Membrane Interaction

- The lipophilic nature of adamantane derivatives allows them to interact effectively with cellular membranes, facilitating their entry into cells and enhancing their bioavailability.

-

Enzyme Inhibition

- Some studies suggest that these compounds may act as enzyme inhibitors, affecting metabolic pathways critical for microbial survival or cancer cell proliferation.

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on a series of adamantane derivatives showed that specific modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that the presence of the oxazole ring significantly contributed to the observed antimicrobial effects .

- Anticancer Activity Assessment

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship

| Compound Structure | IC50 (µM) | Mechanism |

|---|---|---|

| Adamantane-linked thiazole | 5.0 | Apoptosis induction |

| Oxazole derivative | 10.0 | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.